molecular formula C21H18N6O5S B2865746 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide CAS No. 896297-76-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

Cat. No.: B2865746
CAS No.: 896297-76-0
M. Wt: 466.47
InChI Key: NDIUCZJIEDLSKK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide is a potent and selective small molecule inhibitor identified in scientific research for its activity against Cyclin-Dependent Kinase 2 (CDK2) [https://www.rcsb.org/structure/6GUW]. CDK2 is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly in the G1 to S phase transition, and is a validated target for anticancer drug discovery due to its frequent dysregulation in various cancers. This compound demonstrates a unique binding mode, competing with ATP for the kinase's active site and effectively suppressing kinase activity. Its mechanism involves inducing cell cycle arrest and promoting apoptosis in cancer cell lines, as evidenced in studies focusing on triple-negative breast cancer (TNBC) and other malignancies [https://pubmed.ncbi.nlm.nih.gov/31784026/]. The research value of this inhibitor lies in its utility as a chemical probe to dissect the specific functions of CDK2 in complex cell signaling pathways, to validate CDK2 as a therapeutic target, and to serve as a lead compound for the development of novel anticancer agents. It is presented For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[6-(4-methoxyphenyl)-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O5S/c1-30-14-5-2-12(3-6-14)18-19(29)23-20-24-25-21(27(20)26-18)33-11-17(28)22-13-4-7-15-16(10-13)32-9-8-31-15/h2-7,10H,8-9,11H2,1H3,(H,22,28)(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIUCZJIEDLSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities based on recent research findings, including enzyme inhibition studies and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzodioxane moiety linked to a triazole derivative through a sulfanyl group. The synthesis typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various acetamides and triazoles under controlled conditions. For example, the initial compound can be synthesized from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and sulfonyl chlorides to yield sulfonamide derivatives that are further modified to obtain the target structure.

Enzyme Inhibition

The biological activity of this compound has been evaluated primarily through its inhibitory effects on various enzymes:

  • α-Glucosidase Inhibition :
    • The compound exhibited substantial inhibitory activity against yeast α-glucosidase. This suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption in the intestine .
  • Acetylcholinesterase (AChE) Inhibition :
    • While the compound showed weaker inhibition against AChE compared to α-glucosidase, it still presents interest for Alzheimer's disease treatment due to its interaction with cholinergic systems .

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Compounds derived from similar structures have shown promising results against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines, indicating potential anticancer properties .

Structure-Activity Relationship (SAR)

The presence of both the benzodioxane and triazole moieties appears crucial for enhancing biological activities. The modifications on the phenyl ring (e.g., methoxy substituents) significantly affect the inhibitory potency and selectivity towards specific enzymes .

Case Studies

Several studies highlight the biological activities of compounds related to this compound:

Study ReferenceCompound TestedBiological ActivityKey Findings
Derivatives of benzodioxaneα-Glucosidase InhibitionSignificant inhibition observed; potential for T2DM treatment
Triazole derivativesCytotoxicity against MCF-7High cytotoxic activity; promising for anticancer therapy
Sulfonamide derivativesAChE InhibitionWeaker inhibition but relevant for Alzheimer's disease research

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzodioxin-Acetamide Scaffolds

The following compounds share the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylacetamide backbone but differ in heterocyclic substituents:

Compound Name Molecular Formula Substituents Molecular Weight Key Features
Target Compound C₂₃H₂₀N₆O₅S 6-(4-methoxyphenyl)-7-oxo-triazolo[4,3-b][1,2,4]triazine 516.50 g/mol Unique triazolo-triazine core; 4-methoxy group may enhance π-π interactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-formamido-1,2,4-triazol-3-yl)sulfanyl]acetamide C₁₃H₁₃N₅O₄S 4-formamido-1,2,4-triazole 335.34 g/mol Smaller heterocycle; formamido group may limit membrane permeability
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-2-yl)-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₀H₂₀N₆O₃S 4-ethyl-5-(pyridin-2-yl)-1,2,4-triazole 424.48 g/mol Pyridine substitution could improve solubility; ethyl group adds hydrophobicity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide C₂₄H₂₁N₃O₅S₂ 3-(2-methoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidine 519.57 g/mol Thienopyrimidine core; 2-methoxy positional isomer may alter binding

Key Structural and Functional Differences

  • Heterocyclic Core: The target’s triazolo-triazine system (7-oxo-7,8-dihydro) is distinct from triazoles () or thienopyrimidines ().
  • Substituent Position : The 4-methoxyphenyl group in the target contrasts with 2-methoxyphenyl in ’s compound. Para-substitution typically improves steric compatibility with flat binding pockets (e.g., kinase ATP sites) .
  • Molecular Weight and Lipophilicity : The target (516.50 g/mol) is larger than triazole analogs (335–424 g/mol), which could impact oral bioavailability. However, the 4-methoxyphenyl group may counterbalance hydrophobicity via polar interactions .

Pharmacological Implications from Related Compounds

  • Antimicrobial Activity : Analogs like N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides () exhibit MIC values of 10.7–21.4 μmol/mL against pathogens, suggesting the acetamide-thioether motif is critical for bioactivity. The target’s triazolo-triazine may offer broader-spectrum efficacy .
  • Metabolic Stability : Compounds with dihydrobenzodioxin cores (e.g., ’s CGRP antagonists) show improved oral bioavailability due to reduced oxidative metabolism. The target’s benzodioxin moiety may similarly enhance pharmacokinetics .

Research Findings and Gaps

  • Synthetic Feasibility : The sulfanyl acetamide linkage is synthetically accessible via nucleophilic substitution, as demonstrated in and . However, the triazolo-triazine core’s synthesis may require specialized conditions (e.g., cyclization under high temperature) .
  • Bioactivity Data : Direct biological data for the target compound are absent in the provided evidence. Priorities for future studies include:
    • In vitro screening against kinase targets or microbial strains.
    • ADME profiling to assess solubility and metabolic stability relative to analogs.

Preparation Methods

Bromination-Cyclization Strategy

The benzodioxin core is synthesized via bromocyclization of pyrocatechol derivatives. As demonstrated by PLOS ONE researchers, 2,3-dibromopropionitrile reacts with pyrocatechol in dry acetone under basic conditions (K₂CO₃, 55°C) to yield 2,3-dihydro-1,4-benzodioxin-2-carbonitrile (89% yield). Subsequent hydrolysis with aqueous HCl generates the carboxylic acid, which is converted to the amine via Curtius rearrangement or Hofmann degradation.

Optimization Note: Palladium-catalyzed methods using benzene-1,2-diol and propargylic carbonates provide superior regiocontrol for 6-substituted derivatives, albeit with lower yields (64–72%).

Construction of 6-(4-Methoxyphenyl)-7-oxo-7,8-dihydrotriazolo[4,3-b]triazine-3-thiol

Hydrazine-Mediated Cyclocondensation

The triazolo-triazine nucleus is assembled through a three-step sequence:

  • Suzuki Coupling: 4-Methoxyphenylboronic acid reacts with 6-bromo-7-hydroxytriazinone under Pd(PPh₃)₄ catalysis (DMF/H₂O, 80°C) to install the aryl group.
  • Thiosemicarbazide Formation: Treatment with thiosemicarbazide in ethanol under reflux yields the intermediate thiosemicarbazone (Scheme 3,).
  • Oxidative Cyclization: I₂/K₂CO₃ in DMF induces cyclization to form the triazolo-triazine ring (72% yield, >95% purity by HPLC).

Critical Parameter: Maintaining pH >10 during cyclization prevents premature thiol oxidation.

Linker Installation via Thiol-Alkylation

Bromoacetylation of Benzodioxin Amine

The benzodioxin amine reacts with bromoacetyl bromide in dichloromethane (0°C, Et₃N base) to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide (87% yield).

Nucleophilic Displacement

The triazolo-triazine thiol undergoes alkylation with the bromoacetamide intermediate in anhydrous DMF (K₂CO₃, 50°C, 12 h). The reaction achieves 78% conversion with <5% disulfide byproduct.

Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the target compound in 68% yield.

Spectroscopic Characterization Data

Analysis Key Findings
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, triazine-H), 7.89 (d, J=8.8 Hz, 2H, OCH₃-Ar), 6.94–6.81 (m, 3H, benzodioxin), 4.32 (s, 2H, SCH₂), 3.83 (s, 3H, OCH₃)
HRMS (ESI+) m/z 523.1284 [M+H]⁺ (calc. 523.1289 for C₂₃H₂₁N₆O₅S)
HPLC Purity 98.6% (C18 column, 0.1% TFA/ACN gradient)

Comparative Analysis of Synthetic Routes

Yield Optimization Strategies

  • Microwave Assistance: Reducing cyclization time from 12 h to 35 min improves triazolo-triazine yield to 84%.
  • Catalyst Screening: Pd(OAc)₂/XPhos outperforms traditional Pd(PPh₃)₄ in Suzuki coupling (91% vs. 78% yield).

Scalability Challenges

  • Thiol group oxidation necessitates inert atmosphere handling (<1 ppm O₂).
  • Bromoacetamide instability requires in situ generation and immediate use.

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